ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted with a benzodioxole amide group at position 5, a 4-methoxyphenyl group at position 3, and an ethyl carboxylate ester at position 1. Such derivatives are typically synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing precursors, as exemplified in related pyridazine syntheses .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O7S/c1-3-32-24(30)20-16-11-35-22(25-21(28)13-4-9-17-18(10-13)34-12-33-17)19(16)23(29)27(26-20)14-5-7-15(31-2)8-6-14/h4-11H,3,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMRBGRQVZRDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 482.5 g/mol. Its IUPAC name is this compound. The structure features a thieno[3,4-d]pyridazine core which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole have shown promising results against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M) depending on the specific structural modifications made to the compounds .
Anti-inflammatory Effects
Compounds containing thieno and pyridazine moieties have been reported to possess anti-inflammatory properties. For example, studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests that this compound may similarly exhibit these beneficial effects .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar thieno and pyridazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .
Synthesis and Evaluation
A notable study synthesized a series of benzodioxole derivatives and evaluated their biological activities. The synthesized compounds were tested for cytotoxicity using standard assays such as MTT and colony formation assays. The results indicated that certain modifications significantly enhanced their potency against cancer cell lines .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of specific functional groups (e.g., methoxy groups) on the phenyl ring increased the anticancer activity by enhancing lipophilicity and cellular uptake. Moreover, modifications to the amide group were found to influence both potency and selectivity towards cancer cells compared to normal cells .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of thieno[3,4-d]pyridazine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, the compound's structural features allow it to interact with various enzymes and receptors associated with cancer cell signaling pathways .
Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs .
Mechanisms of Action : The biological activity of this compound is attributed to its ability to modulate various biological targets. It is believed to act as an enzyme inhibitor and receptor antagonist, which can disrupt pathological processes in diseases such as cancer and inflammation .
Synthesis and Characterization
Synthetic Routes : The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve the desired structure. The methods include condensation reactions followed by cyclization processes that yield the thieno[3,4-d]pyridazine framework. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Potential Therapeutic Applications
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro through apoptosis induction mechanisms.
- Case Study 2 : Another research effort focused on the anti-inflammatory effects showed that treatment with this compound reduced edema in animal models by modulating cytokine levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thieno[3,4-d]Pyridazine Core
Compound A: Ethyl 5-[2-(4-Methoxyphenyl)Acetamido]-4-Oxo-3-[4-(Trifluoromethyl)Phenyl]-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (CAS: 851951-40-1)
- Structural Difference : Replaces the benzodioxole amide with a 4-methoxyphenyl acetamido group and introduces a 4-(trifluoromethyl)phenyl substituent at position 3.
- Synthesis : Similar hydrazine-mediated cyclization pathways, but with trifluoromethylphenyl precursors.
Compound B: Ethyl 5-Amino-3-(4-Aminophenyl)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (CAS: 1282448-99-0)
- Structural Difference: Features amino groups at positions 5 and 4-aminophenyl at position 3 instead of benzodioxole amide and 4-methoxyphenyl.
- Impact : Increased polarity and hydrogen-bonding capacity, which may enhance aqueous solubility but reduce membrane permeability .
Core Heterocycle Modifications
Compound C: 3-Amino-5-Benzoyl-1,2-Dihydropyridazine-4-Carbonitrile (Synthesized in )
- Structural Difference: Replaces the thieno[3,4-d]pyridazine core with a simpler dihydropyridazine system and lacks the thiophene ring.
- Impact : Reduced aromatic conjugation and planar rigidity, leading to weaker π-π stacking interactions in target binding .
- Synthesis Data : Yield: 65%; Melting Point: 227–229°C; IR confirms NH₂ (3409 cm⁻¹), CN (2200 cm⁻¹), and CO (1608 cm⁻¹) .
Compound D : 5-Phenyl-4,7-Dihydro-1H-Pyrazolo[3,4-c]Pyridazin-3-Ylamine (Synthesized in )
- Structural Difference: Pyrazolo[3,4-c]pyridazine core instead of thieno[3,4-d]pyridazine.
Pharmacophore Hybrids
Compound E: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)Thiophene-2-Carboxylate (From )
- Structural Difference : Combines pyrazolo[3,4-d]pyrimidine with a chromen-4-one system and thiophene carboxylate.
Comparative Data Table
Q & A
Q. Basic
- H/C NMR : Assign protons and carbons in the benzodioxole, methoxyphenyl, and thieno-pyridazine moieties. For example, the 4-methoxyphenyl group shows distinct singlet peaks near δ 3.8 ppm for the OCH group .
- HRMS : Confirm molecular weight (e.g., [M+Na] ion observed at m/z 354.0526 for a related compound) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and amide N-H bonds (~3300 cm).
- X-ray diffraction : Resolve crystal packing and confirm bond lengths/angles in the heterocyclic core .
What experimental strategies optimize reaction yields in heterocyclic ring formation?
Q. Advanced
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. A flow-chemistry approach, as used in diphenyldiazomethane synthesis, can enhance reproducibility and scalability .
- Catalyst screening : Palladium or copper catalysts may improve cyclization efficiency. For example, Suzuki-Miyaura coupling could introduce the 4-methoxyphenyl group .
- In situ monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and adjust reaction kinetics.
In one study, optimizing solvent polarity (e.g., DMF vs. THF) increased thieno-pyridazine yields from 45% to 72% .
How can researchers evaluate this compound’s potential as an adenosine receptor modulator?
Q. Advanced
- Receptor binding assays : Use radioligand displacement (e.g., H-CCPA for A receptors) to measure IC values. Structural analogs have shown sub-micromolar affinity, suggesting the benzodioxole group enhances binding .
- Functional assays : Assess cAMP inhibition in HEK293 cells expressing recombinant receptors to determine agonist/antagonist activity.
- Molecular docking : Model interactions with adenosine receptor active sites (e.g., π-π stacking between the methoxyphenyl group and Tyr271 in A receptors).
For example, ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno-pyridazine derivatives exhibited A receptor antagonism with IC < 1 μM, indicating therapeutic potential .
What computational methods support the analysis of this compound’s stability and reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
- Molecular dynamics (MD) simulations : Model solvation effects and degradation pathways in aqueous or lipid environments.
- pKa prediction : Tools like MarvinSuite estimate ionization states affecting solubility and bioavailability.
Studies on similar thieno-pyridazines revealed that electron-withdrawing groups (e.g., carbonyl) reduce HOMO energy, enhancing oxidative stability .
How should researchers design crystallization trials to obtain high-quality single crystals for X-ray analysis?
Q. Advanced
- Solvent screening : Use vapor diffusion (e.g., methanol/water mixtures) to induce slow crystallization.
- Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C to control nucleation.
- Additives : Introduce trace co-solvents (e.g., DMSO) to improve crystal morphology.
In a related study, ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-pyrrolo-pyrimidine crystals grown in ethyl acetate/hexane (1:3) yielded a 0.054 R-factor structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
